

A Comprehensive Technical Review of (1R)-1-(4-Fluorophenyl)propylamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	(1R)-1-(4- Fluorophenyl)propylamine hydrochloride
Compound Name:	
Cat. No.:	B591848

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the available scientific literature on **(1R)-1-(4-Fluorophenyl)propylamine hydrochloride**. This document summarizes key chemical properties, synthesis methodologies, analytical techniques for chiral separation, and the known pharmacological profile of this compound, with a focus on its interaction with monoamine transporters and enzymes.

Chemical and Physical Properties

(1R)-1-(4-Fluorophenyl)propylamine hydrochloride is a chiral amine salt. The presence of a fluorine atom on the phenyl ring can significantly influence its physicochemical and pharmacological properties, such as metabolic stability and binding affinity to biological targets. [\[1\]](#)[\[2\]](#)[\[3\]](#) Basic information for this compound is summarized in the table below.

Property	Value	Reference
CAS Number	1169576-95-7	[4]
Molecular Formula	C ₉ H ₁₃ ClFN	[4]
Molecular Weight	189.66 g/mol	[4]
IUPAC Name	(1R)-1-(4-fluorophenyl)propan-1-amine;hydrochloride	[4]
Canonical SMILES	CC--INVALID-LINK-- C1=CC=C(F)C=C1.Cl	[4]

Synthesis and Chiral Separation

The synthesis of **(1R)-1-(4-Fluorophenyl)propylamine hydrochloride** can be approached through enantioselective synthesis or by resolution of a racemic mixture. A common strategy for the synthesis of the racemic amine involves the reductive amination of 4-fluoropropiophenone.

Experimental Protocol: General Reductive Amination

This protocol is a general method and may require optimization for the specific synthesis of 1-(4-Fluorophenyl)propylamine.

Materials:

- 4-Fluoropropiophenone
- Amine source (e.g., ammonia or an ammonium salt)
- Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation)[\[5\]](#)
- Anhydrous solvent (e.g., 1,2-dichloroethane, methanol)[\[5\]](#)
- Acid (e.g., acetic acid) for imine formation catalysis[\[5\]](#)
- Hydrochloric acid (for hydrochloride salt formation)

Procedure:

- Dissolve 4-fluoropropiophenone and the amine source in the anhydrous solvent.
- Add the acid catalyst and stir the mixture at room temperature to facilitate the formation of the imine intermediate.
- Introduce the reducing agent portion-wise while monitoring the reaction temperature.
- Continue stirring until the reaction is complete (monitored by TLC or LC-MS).
- Quench the reaction carefully, for example, by adding a basic aqueous solution (e.g., 1N NaOH).^[5]
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).^[5]
- Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate in vacuo.^[5]
- Purify the crude amine by flash column chromatography.^[5]
- Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and treat with a solution of hydrochloric acid in the same or a miscible solvent to precipitate the hydrochloride salt.
- Filter and dry the resulting solid to obtain 1-(4-Fluorophenyl)propylamine hydrochloride.

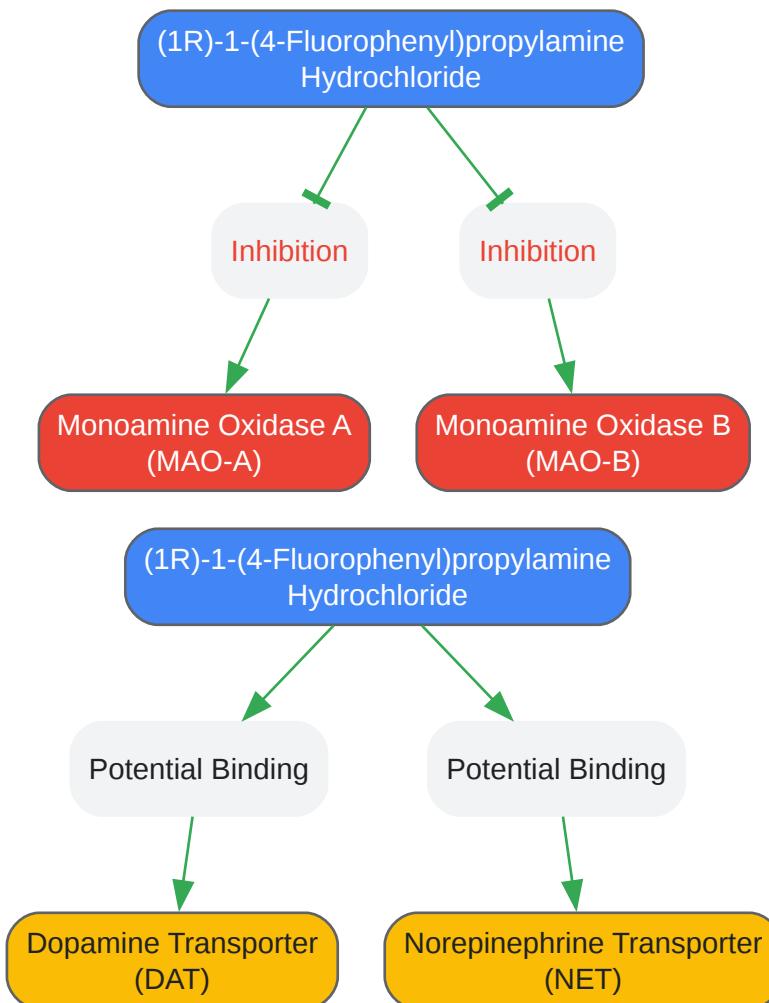
Chiral Separation

The separation of the enantiomers of halogen-substituted phenylpropylamines can be achieved using chiral chromatography.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is based on methods developed for similar compounds and may serve as a starting point for the analysis of (1R)-1-(4-Fluorophenyl)propylamine.^[6]

Instrumentation:


- High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

- Column: A polysaccharide-based chiral stationary phase (CSP) such as a Cyclobond I column.[\[6\]](#)
- Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol) as a modifier. The exact ratio will need to be optimized for baseline separation.
- Additives: In some cases, small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 254 nm).
- Temperature: Ambient temperature.

Procedure:

- Prepare a standard solution of the racemic **1-(4-Fluorophenyl)propylamine hydrochloride** in the mobile phase.
- Inject the standard solution onto the chiral column.
- Develop the chromatogram and identify the retention times of the two enantiomers.
- Optimize the mobile phase composition to achieve a resolution (Rs) of at least 1.5 between the two enantiomeric peaks.
- Once the method is optimized, it can be used to determine the enantiomeric purity of the synthesized **(1R)-1-(4-Fluorophenyl)propylamine hydrochloride**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat [mdpi.com]

- 3. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (1R)-1-(4-FLUOROPHENYL)-2-METHYLPROPYLAMINE-HCl synthesis - chemicalbook [chemicalbook.com]
- 5. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Review of (1R)-1-(4-Fluorophenyl)propylamine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b591848#review-of-literature-for-1r-1-4-fluorophenyl-propylamine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com